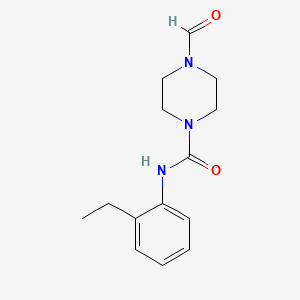

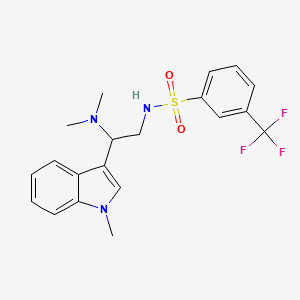

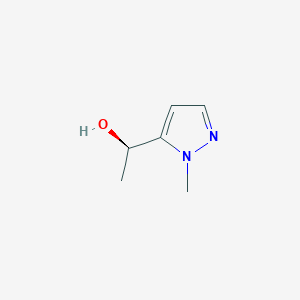

S-(2-((3-(methylcarbamoyl)thiophen-2-yl)amino)-2-oxoethyl) ethanethioate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thiophene is a heterocyclic compound with the formula C4H4S. Consisting of a flat five-membered ring, it is aromatic as indicated by its extensive substitution reactions. It is a colorless liquid with a benzene-like odor .

Synthesis Analysis

Thiophene derivatives can be synthesized through various methods. For instance, one study describes the synthesis of a novel heterocyclic amide derivative by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction .Molecular Structure Analysis

The molecular structure of thiophene derivatives can be complex and varies based on the specific derivative. For example, one derivative was characterized by elemental analyses, FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography .Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions. For instance, one study describes the interaction between elemental sulfur and NaOtBu, enabling a facile single-step protocol for the synthesis of thiophene derivatives from 1,3-diynes .Applications De Recherche Scientifique

Synthesis and Chemical Characterization

A general method for synthesizing thiocarboxylate S-esters, including derivatives related to the compound , involves the use of N-benzyloxycarbonylglycine and nucleophilic phosphorylation, highlighting the versatility of thiophene derivatives in organic synthesis (Mao & Franz, 1991). Additionally, copper-catalyzed stereospecific C–S coupling reactions have been developed for the synthesis of enantiopure benzylic thioethers, including those containing thiophene moieties, demonstrating the compound’s relevance in stereoselective synthesis (Jiang et al., 2018).

Antimicrobial Activities

New Schiff base derivatives with thiophene have been synthesized and shown significant antibacterial activities against various pathogens, suggesting potential for the development of new antimicrobial agents (Süleymanoğlu et al., 2020).

Material Science Applications

In material science, S-(2-((3-(methylcarbamoyl)thiophen-2-yl)amino)-2-oxoethyl) ethanethioate derivatives have been explored for their utility in the development of ion-selective electrodes, showcasing their importance in analytical chemistry and sensor technology (Buzuk et al., 2009).

Mécanisme D'action

The mechanism of action of thiophene derivatives can vary widely depending on the specific derivative and its intended use. For example, some thiophene derivatives have shown significant antifungal, antibacterial, antioxidant, insecticide, anticonvulsant, analgesic, antitumor, anti-inflammatory, and anti-HSV activity .

Safety and Hazards

Orientations Futures

Thiophene and its derivatives have shown extensive significance in the pharmaceutical field because of their varied biological and clinical applications . They are also important materials for organic electronic and optoelectronic applications . Future research will likely continue to explore the potential uses of these compounds in various fields.

Propriétés

IUPAC Name |

S-[2-[[3-(methylcarbamoyl)thiophen-2-yl]amino]-2-oxoethyl] ethanethioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3S2/c1-6(13)17-5-8(14)12-10-7(3-4-16-10)9(15)11-2/h3-4H,5H2,1-2H3,(H,11,15)(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNPSGMQKRIBSSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCC(=O)NC1=C(C=CS1)C(=O)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-N-[(Z)-pyridin-3-ylmethylideneamino]-1H-pyrazole-5-carboxamide](/img/structure/B2843242.png)

![N1-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-N2-(3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2843245.png)

![ethyl 3-(4-fluorophenyl)-1-(4-methylbenzyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/no-structure.png)

![6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-D][1,4]diazepine](/img/structure/B2843255.png)

![Tert-butyl 4-[(2-chloropyrimidine-5-carbonyl)amino]piperidine-1-carboxylate](/img/structure/B2843259.png)